

Dimefuron CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimefuron

Cat. No.: B1670650

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In-Depth Technical Guide to Dimefuron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimefuron is a selective herbicide belonging to the phenylurea class of chemical compounds. [1] Primarily used for the control of annual broadleaved weeds, it is absorbed predominantly through the roots of plants. [2] This technical guide provides a comprehensive overview of **Dimefuron**, including its chemical and physical properties, mechanism of action, synthesis, and relevant experimental and analytical protocols for research and development purposes.

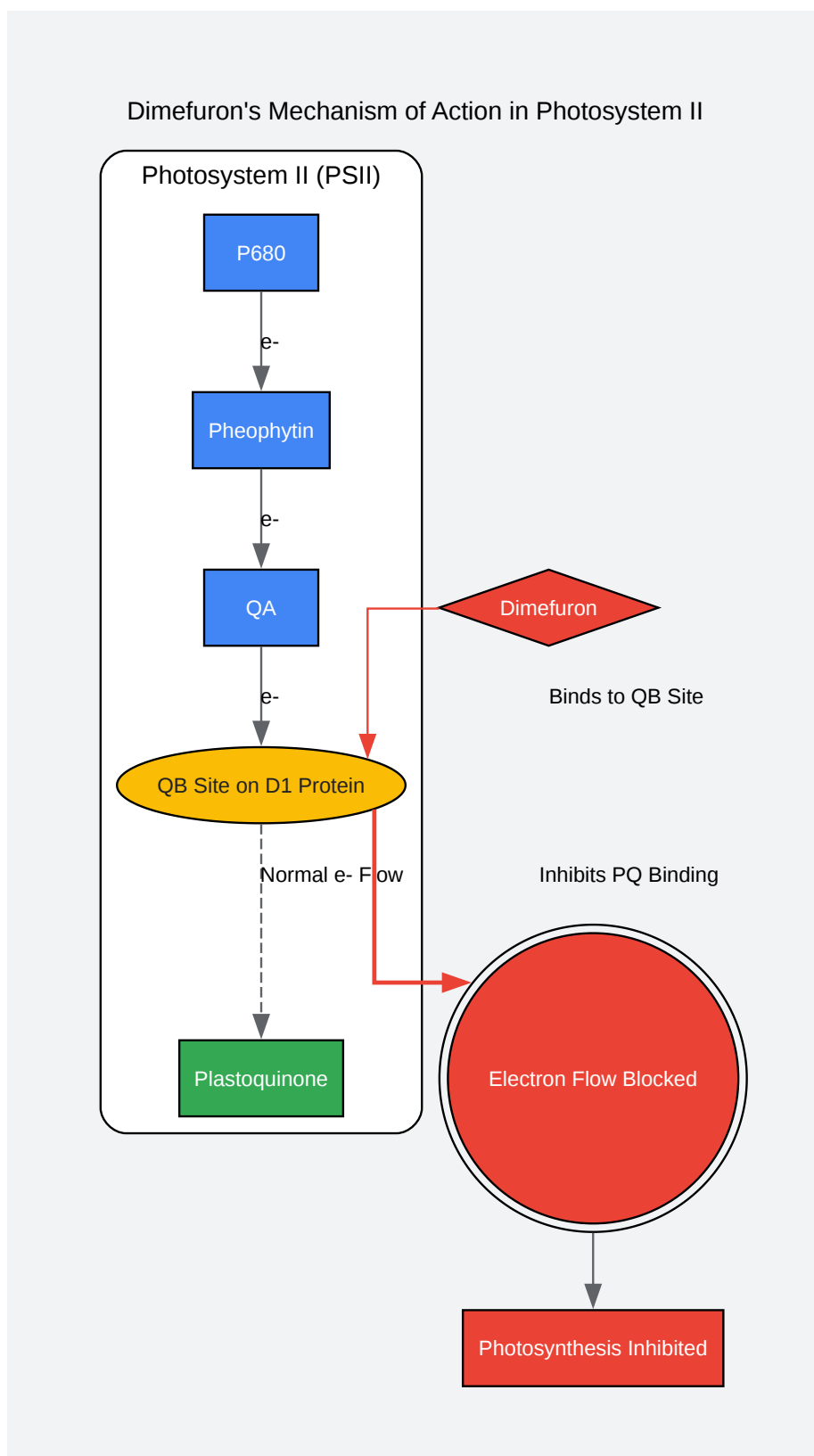
Physicochemical and Toxicological Properties

Dimefuron is a colorless and odorless solid with low solubility in water. [1] Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	34205-21-5	[1] [3]
Molecular Formula	C ₁₅ H ₁₉ ClN ₄ O ₃	
Molecular Weight	338.79 g/mol	
Melting Point	193 °C	
Water Solubility	16 mg/L at 20 °C	
LD ₅₀ (Oral, Rat)	> 2000 mg/kg	

Mechanism of Action: Inhibition of Photosystem II

Dimefuron's herbicidal activity stems from its role as a potent and specific inhibitor of photosynthetic electron transport in Photosystem II (PSII). It disrupts the normal flow of electrons by binding to the D1 protein of the PSII reaction center, specifically at the Q_B binding site. This binding is competitive with plastoquinone, the native electron acceptor. By blocking the binding of plastoquinone, **Dimefuron** effectively halts the electron transfer from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), thereby interrupting the Hill reaction. This inhibition leads to a cascade of events, including the cessation of ATP and NADPH production, ultimately resulting in plant death.

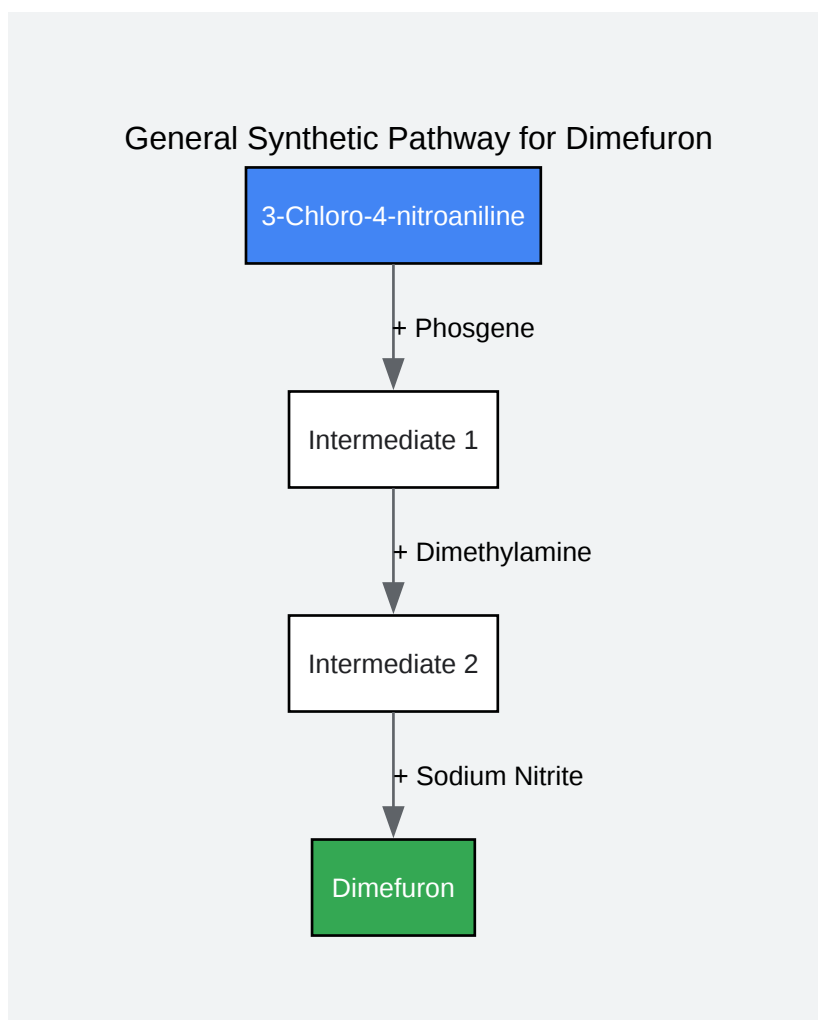


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Mechanism of **Dimefuron**'s inhibition of Photosystem II.

Synthesis of Dimefuron

The synthesis of **Dimefuron** can be achieved through a multi-step process. A general synthetic route starts from 3-chloro-4-nitroaniline, which undergoes reactions with phosgene, dimethylamine, and sodium nitrite. Another described commercial production method involves the reaction of 3,3-dimethylurea with phosgene or a phosgene equivalent, followed by condensation with a benzofuran derivative.



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Simplified synthetic route for **Dimefuron**.

Experimental Protocols

To study the effects of **Dimefuron** on photosynthetic activity, several key experiments can be performed. These protocols are fundamental for determining the inhibitory potency and

mechanism of action of **Dimefuron** and other PSII-inhibiting herbicides.

Thylakoid Membrane Isolation

Objective: To isolate functional thylakoid membranes from plant material for in vitro assays.

Materials:

- Fresh spinach or pea leaves
- Grinding buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 300 mM sucrose, 5 mM MgCl₂)
- Wash buffer (e.g., 25 mM MES-NaOH pH 6.0, 10 mM NaCl, 5 mM MgCl₂)
- Miracloth or cheesecloth
- Centrifuge

Procedure:

- Homogenize fresh leaf tissue in ice-cold grinding buffer using a blender.
- Filter the homogenate through several layers of miracloth or cheesecloth to remove large debris.
- Centrifuge the filtrate at a low speed (e.g., 1,500 x g) for 10 minutes to pellet the chloroplasts.
- Resuspend the pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids.
- Centrifuge at a higher speed (e.g., 3,000 x g) for 10 minutes to pellet the thylakoid membranes.
- Wash the thylakoid pellet with the wash buffer and resuspend in a suitable assay buffer.
- Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

Measurement of Photosystem II Activity (Oxygen Evolution)

Objective: To quantify the rate of photosynthetic oxygen evolution in the presence of varying concentrations of **Dimefuron** to determine its inhibitory effect.

Materials:

- Isolated thylakoid membranes
- Assay buffer (e.g., 50 mM HEPES-NaOH pH 7.2, 100 mM sucrose, 5 mM MgCl₂, 10 mM NaCl)
- Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or potassium ferricyanide)
- **Dimefuron** stock solution (dissolved in a suitable solvent like DMSO or ethanol)
- Clark-type oxygen electrode or other oxygen sensor
- Light source

Procedure:

- Calibrate the oxygen electrode with air-saturated and deoxygenated water.
- Add a known amount of isolated thylakoids to the oxygen electrode chamber containing the assay buffer and the artificial electron acceptor.
- Allow the thylakoids to equilibrate in the dark.
- Illuminate the sample with a saturating light source and record the rate of oxygen evolution.
- Add different concentrations of **Dimefuron** to the chamber and measure the corresponding rates of oxygen evolution.
- The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of oxygen evolution) can be calculated from the dose-response curve.

Chlorophyll a Fluorescence Measurement

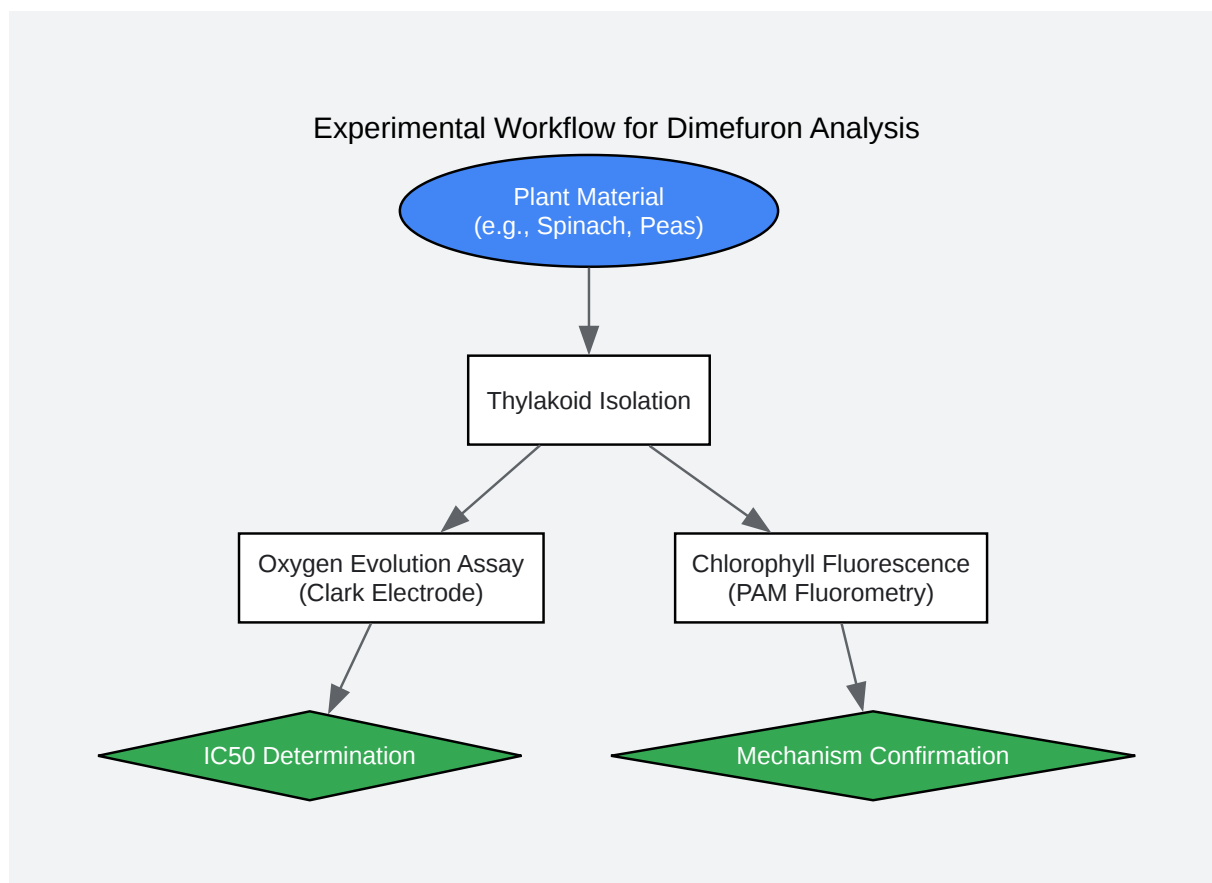
Objective: To assess the effect of **Dimefuron** on the quantum efficiency of PSII by measuring changes in chlorophyll a fluorescence.

Materials:

- Intact leaves, algal cells, or isolated thylakoids
- **Dimefuron** solutions of varying concentrations
- Pulse-Amplitude-Modulation (PAM) fluorometer

Procedure:

- Dark-adapt the samples for at least 20-30 minutes.
- Measure the minimal fluorescence (F_0) by applying a weak measuring light.
- Apply a saturating pulse of light to measure the maximal fluorescence (F_m).
- Calculate the maximum quantum yield of PSII ($F_v/F_m = (F_m - F_0) / F_m$).
- Treat the samples with different concentrations of **Dimefuron** and repeat the measurements.
- An increase in F_0 and a decrease in F_v/F_m are indicative of PSII inhibition.



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Workflow for assessing **Dimefuron**'s effect on PSII.

Analytical Methods for Residue Analysis

The detection and quantification of **Dimefuron** residues in environmental samples such as soil and water are crucial for monitoring and regulatory purposes. The primary analytical technique for this is chromatography coupled with mass spectrometry.

Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

- Extraction: A representative sample (e.g., soil) is homogenized and extracted with an organic solvent (e.g., acetonitrile).
- Salting-out: Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and partition the analytes into the organic layer.

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is mixed with a combination of sorbents (e.g., primary secondary amine - PSA, C18) to remove interfering matrix components like fatty acids and pigments.
- The mixture is centrifuged, and the supernatant is collected for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS):

- Separation: The cleaned-up extract is injected into a gas chromatograph, where **Dimefuron** is separated from other compounds based on its volatility and interaction with the stationary phase of the capillary column.
- Detection and Quantification: The separated compound enters a tandem mass spectrometer (MS/MS). The molecule is ionized, and specific precursor and product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for highly selective and sensitive quantification.

Conclusion

Dimefuron is an effective phenylurea herbicide that functions by inhibiting Photosystem II. This guide has provided a detailed overview of its chemical properties, mechanism of action, synthesis, and key experimental and analytical methodologies. The presented protocols offer a solid foundation for researchers and scientists in the fields of plant science, weed science, and environmental science to further investigate the properties and impacts of **Dimefuron**. The detailed understanding of its mode of action and the availability of robust analytical methods are essential for its effective and safe use, as well as for the development of new herbicidal compounds.

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References

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- To cite this document: BenchChem. [Dimefuron CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670650#dimefuron-cas-number-and-molecular-weight]

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